molecular formula C21H40N4S2 B13137588 6-(octadecylamino)-1H-1,3,5-triazine-2,4-dithione CAS No. 29556-81-8

6-(octadecylamino)-1H-1,3,5-triazine-2,4-dithione

Cat. No.: B13137588
CAS No.: 29556-81-8
M. Wt: 412.7 g/mol
InChI Key: MHYXZOVTQGTECQ-UHFFFAOYSA-N
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Description

6-(Octadecylamino)-1,3,5-triazine-2,4(1H,3H)-dithione is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Octadecylamino)-1,3,5-triazine-2,4(1H,3H)-dithione typically involves the reaction of cyanuric chloride with octadecylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the octadecylamino group. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of 6-(Octadecylamino)-1,3,5-triazine-2,4(1H,3H)-dithione can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and increases the efficiency of the process. The use of automated systems for reagent addition and temperature control further enhances the reproducibility and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(Octadecylamino)-1,3,5-triazine-2,4(1H,3H)-dithione undergoes various chemical reactions, including:

    Oxidation: The dithione groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Octadecylamino)-1,3,5-triazine-2,4(1H,3H)-dithione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty polymers and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of 6-(Octadecylamino)-1,3,5-triazine-2,4(1H,3H)-dithione involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

    Pathways Involved: It may affect cellular signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    6-(Hexadecylamino)-1,3,5-triazine-2,4(1H,3H)-dithione: Similar structure but with a shorter alkyl chain.

    6-(Dodecylamino)-1,3,5-triazine-2,4(1H,3H)-dithione: Another similar compound with an even shorter alkyl chain.

Uniqueness

6-(Octadecylamino)-1,3,5-triazine-2,4(1H,3H)-dithione is unique due to its long octadecyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for self-assembly into micelles or other nanostructures. This makes it particularly useful in applications requiring amphiphilic molecules.

Properties

CAS No.

29556-81-8

Molecular Formula

C21H40N4S2

Molecular Weight

412.7 g/mol

IUPAC Name

6-(octadecylamino)-1H-1,3,5-triazine-2,4-dithione

InChI

InChI=1S/C21H40N4S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-23-20(26)25-21(27)24-19/h2-18H2,1H3,(H3,22,23,24,25,26,27)

InChI Key

MHYXZOVTQGTECQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC1=NC(=S)NC(=S)N1

Origin of Product

United States

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